3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole
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Overview
Description
3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole typically involves the reaction of indeno[1,2-.C.]pyrazole with pyridine derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole is used as a building block for synthesizing more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways . It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It has shown promise in preclinical studies for treating certain diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes . Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors . It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes . The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole exhibits unique properties that make it particularly valuable for research and industrial applications . Its structure allows for versatile chemical modifications, and its interactions with biological targets are distinct from those of related compounds .
Properties
CAS No. |
52837-71-5 |
---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C15H11N3/c1-2-4-12-11(3-1)9-13-14(17-18-15(12)13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18) |
InChI Key |
NHOACLCXCKJMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NN3)C4=CC=NC=C4 |
Origin of Product |
United States |
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